molecular formula C9H10N2O3S B12124529 Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- CAS No. 62773-58-4

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-

Cat. No.: B12124529
CAS No.: 62773-58-4
M. Wt: 226.25 g/mol
InChI Key: MZNNQZSQEYGSEO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with hydroxy, methylamino, and thioxomethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- typically involves multiple steps:

    Starting Material: The synthesis begins with benzoic acid, which is readily available and serves as the core structure.

    Amination: The methylamino group is introduced via nucleophilic substitution, often using methylamine in the presence of a catalyst.

    Thioxomethylation: The thioxomethylamino group is added through a reaction with carbon disulfide and methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

    Reduction: The compound can be reduced to form amines and other derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It is being investigated for its anti-inflammatory and antimicrobial activities, which could lead to new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thioxomethyl group can interact with sulfur-containing biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-: Lacks the amino and thioxomethyl groups, making it less versatile in chemical reactions.

    Benzoic acid, 5-amino-: Does not have the hydroxy and thioxomethyl groups, limiting its biological activity.

    Benzoic acid, 2-hydroxy-5-amino-: Similar but lacks the thioxomethyl group, affecting its chemical reactivity and biological interactions.

Uniqueness

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- (referred to here as Compound A) is of particular interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O3S
  • CAS Number : Not specifically listed but can be derived from its structural formula.

Biological Activities

The biological activities of Compound A can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to Compound A have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of microbial cell membranes and inhibition of enzyme activity.

2. Antioxidant Properties

Benzoic acid derivatives are known for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. This property is vital for preventing oxidative stress-related diseases .

3. Enzyme Inhibition

Compound A has been studied for its potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes and disease states . The selectivity of these compounds for specific isoforms of CA could lead to targeted therapeutic strategies.

4. Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. For example, one study reported a significant increase in apoptosis markers when treated with a related compound . This suggests potential applications in cancer therapy.

Case Studies

Several case studies highlight the diverse effects of benzoic acid derivatives, including Compound A:

  • Case Study 1 : A study on the cytotoxic effects of benzoic acid derivatives on human foreskin fibroblasts showed that these compounds could enhance proteolytic activity via the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This suggests a dual mechanism where these compounds may not only induce cell death in cancer cells but also promote cellular health in normal cells.
  • Case Study 2 : In a comparative study of various benzoic acid derivatives, Compound A exhibited notable inhibition against carbonic anhydrase IX with an IC50 value indicating high potency . This selectivity could be beneficial in minimizing side effects associated with broader enzyme inhibition.

Data Summary Table

Activity Type Effect Reference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantNeutralizes free radicals
Enzyme InhibitionInhibits carbonic anhydrase IX
CytotoxicityInduces apoptosis in MDA-MB-231 cells

Properties

CAS No.

62773-58-4

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-hydroxy-5-(methylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C9H10N2O3S/c1-10-9(15)11-5-2-3-7(12)6(4-5)8(13)14/h2-4,12H,1H3,(H,13,14)(H2,10,11,15)

InChI Key

MZNNQZSQEYGSEO-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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